molecular formula C10H11NO3 B065156 (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone CAS No. 187332-12-3

(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone

Cat. No. B065156
CAS RN: 187332-12-3
M. Wt: 193.2 g/mol
InChI Key: ZPLCXHWYPWVJDL-QMMMGPOBSA-N
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Description

AB-PINACA 3-carboxyindazole metabolite: is a synthetic cannabinoid metabolite. It is a derivative of AB-PINACA, a compound that belongs to the indazole family. This metabolite is often used as an analytical reference standard in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of AB-PINACA 3-carboxyindazole metabolite involves the hydrolysis of AB-PINACA. The reaction typically occurs under acidic or basic conditions, leading to the formation of the carboxyindazole derivative .

Industrial Production Methods: The process involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity .

properties

IUPAC Name

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLCXHWYPWVJDL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472141
Record name (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187332-12-3
Record name (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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